![molecular formula C13H16ClN3O B572498 (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole CAS No. 1266975-27-2](/img/structure/B572498.png)
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
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Description
“®-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole” is a chemical compound with the CAS Number: 1266975-27-2 . It has a molecular weight of 265.74 . The IUPAC name of this compound is 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole .
Molecular Structure Analysis
The InChI code for “®-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole” is 1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3/t9-/m1/s1 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“®-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole” is a solid compound . It has a boiling point of 395°C at 760 mmHg . The compound should be stored at 4°C, under nitrogen .Scientific Research Applications
Suvorexant, a compound closely related to (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, has been classified as a Schedule IV controlled substance due to its pharmacological properties . This classification implies regulatory controls and sanctions on handling such substances (Crum, 2014).
Investigations into the aqueous chlorination of benzodiazepines like diazepam and oxazepam, which share structural similarities with (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, have been conducted . These studies are crucial for understanding the transformation of such compounds in water treatment processes (Yang et al., 2018).
Fourier transform Raman and infrared spectroscopy have been used to study diazepam and related 1,4-benzodiazepines . These techniques help in identifying and understanding the structural properties of these compounds (Neville & Shurvell, 1990).
Quantum chemical calculations have been utilized to elucidate the geometry and vibrational frequencies of similar compounds, like Clobazam . These studies contribute to a deeper understanding of molecular properties and potential pharmaceutical applications (Sylaja, Gunasekaran, & Srinivasan, 2016).
Research on the mechanism and stereochemistry of the formation of β-lactam derivatives of benzodiazepines has been conducted . This type of research is vital for developing new pharmaceutical compounds (Wang et al., 2001).
Palladacycles incorporating benzodiazepine structures have been synthesized and evaluated for cytotoxicity and as cathepsin B inhibitors . This research is significant for cancer therapy and drug development (Spencer et al., 2009).
The synthesis and study of derivatives of 1,4-diazepinooxazole for potential pharmaceutical applications have been explored . This includes understanding their chemical reactions and rearrangements (Terada et al., 1973).
Investigations into the metabolism of diazepam in vitro have provided insights into how such compounds are processed in the body , which is crucial for drug development and safety (Schwartz & Postma, 1968).
properties
IUPAC Name |
5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJSLVGESASMK-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693235 |
Source
|
Record name | 5-Chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1266975-27-2 |
Source
|
Record name | 5-Chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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